molecular formula C8H3ClN4O2 B1360811 6-Chloro-4-nitro-1H-indazole-3-carbonitrile CAS No. 885519-37-9

6-Chloro-4-nitro-1H-indazole-3-carbonitrile

Cat. No. B1360811
M. Wt: 222.59 g/mol
InChI Key: UGHXVZFALVMGAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “6-Chloro-4-nitro-1H-indazole-3-carbonitrile” can be represented by the InChI code 1S/C8H3ClN4O2/c9-5-1-6-7(3-5)11-12-8(6)4-10/h1-3H,(H,11,12) .


Physical And Chemical Properties Analysis

“6-Chloro-4-nitro-1H-indazole-3-carbonitrile” is a light red solid . It has a molecular weight of 222.59 g/mol.

Scientific Research Applications

Inhibitory Effects on Nitric Oxide Synthases

6-Chloro-4-nitro-1H-indazole-3-carbonitrile demonstrates notable effects on nitric oxide synthases (NOS). A study by Cottyn et al. (2008) found that this compound, along with similar indazoles, showed potent inhibitory effects on NOS, with a particular preference for constitutive NOS over inducible NOS. This finding is crucial in understanding its role in regulating nitric oxide, which is significant in various physiological processes and diseases (Cottyn et al., 2008).

Antibacterial Activities

The compound also exhibits antibacterial properties. Rahmani et al. (2014) reported that derivatives of indazole, including those related to 6-Chloro-4-nitro-1H-indazole-3-carbonitrile, displayed strong antibacterial activity against various bacterial species, both Gram-positive and Gram-negative. This highlights its potential in developing new antibacterial agents (Rahmani et al., 2014).

Synthesis and Spectroscopic Analysis

The compound's synthesis and spectroscopic properties are also areas of interest. For instance, Jukić et al. (2010) explored the synthesis and structural analysis of closely related compounds, providing insight into the molecular structure and optical properties, which are essential for various scientific applications (Jukić et al., 2010).

Applications in Fluorescent Compounds

Furthermore, the compound has applications in the synthesis of fluorescent materials. Pakjoo et al. (2012) utilized nitro derivatives of indazole in the synthesis of fluorescent heterocyclic compounds. These compounds, related to 6-Chloro-4-nitro-1H-indazole-3-carbonitrile, showed remarkable photoluminescence properties, indicating their potential use in fluorescent dyes and markers (Pakjoo et al., 2012).

properties

IUPAC Name

6-chloro-4-nitro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN4O2/c9-4-1-5-8(6(3-10)12-11-5)7(2-4)13(14)15/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHXVZFALVMGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646185
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-nitro-1H-indazole-3-carbonitrile

CAS RN

885519-37-9
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-nitro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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